2-Aminoethyl acrylate
Overview
Description
2-Aminoethyl acrylate, also known as 2-propenoic acid, 2-aminoethyl ester, is an organic compound with the molecular formula C5H9NO2. It is a colorless to slightly yellowish liquid that is soluble in water and various organic solvents. This compound is primarily used in the synthesis of polymers and copolymers, which have applications in various industries, including coatings, adhesives, and biomedical devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoethyl acrylate can be synthesized through several methods. One common approach involves the esterification of acrylic acid with 2-aminoethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of methyl acrylate with 2-aminoethanol. This method is preferred due to its higher yield and efficiency. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid and is carried out at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoethyl acrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted acrylates.
Scientific Research Applications
2-Aminoethyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biology: The compound is employed in the development of hydrogels and other biomaterials for tissue engineering and drug delivery systems.
Medicine: It is used in the formulation of biomedical devices such as contact lenses and wound dressings due to its biocompatibility.
Mechanism of Action
The mechanism of action of 2-aminoethyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The amino group in the compound can participate in hydrogen bonding and other interactions, which contribute to the stability and functionality of the resulting polymers. These interactions are crucial in applications such as drug delivery, where the polymer matrix can control the release of therapeutic agents .
Comparison with Similar Compounds
2-Dimethylaminoethyl acrylate: This compound has a similar structure but contains a dimethylamino group instead of an amino group. It is used in the synthesis of polymers with different properties.
2-Hydroxyethyl acrylate: This compound contains a hydroxyl group instead of an amino group and is used in the production of hydrophilic polymers.
2-Methoxyethyl acrylate: This compound has a methoxy group and is used in the synthesis of polymers with unique solubility properties.
Uniqueness: 2-Aminoethyl acrylate is unique due to its amino group, which imparts specific reactivity and functionality to the polymers synthesized from it. This makes it particularly valuable in applications requiring biocompatibility and specific interactions with biological molecules .
Properties
IUPAC Name |
2-aminoethyl prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-5(7)8-4-3-6/h2H,1,3-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIJCMNGQCUTPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424178 | |
Record name | 2-aminoethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7659-38-3 | |
Record name | 2-aminoethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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